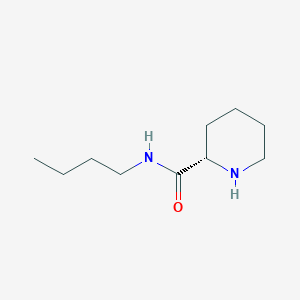

(2S)-N-butylpiperidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-butylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-3-7-12-10(13)9-6-4-5-8-11-9/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMQOXCZTGWEOE-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@@H]1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289337 | |

| Record name | (2S)-N-Butyl-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207229-07-0 | |

| Record name | (2S)-N-Butyl-2-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207229-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-N-Butyl-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of the 2s N Butylpiperidine 2 Carboxamide System

Conformational Analysis of the Piperidine (B6355638) Ring and Amide Moiety

The piperidine ring, a six-membered saturated heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. For (2S)-N-butylpiperidine-2-carboxamide, two principal chair conformations are possible, differing in the axial or equatorial orientation of the N-butylcarboxamide group at the C2 position. Generally, substituents on a cyclohexane (B81311) or piperidine ring preferentially occupy the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable. Therefore, it is anticipated that the conformer with the N-butylcarboxamide group in the equatorial position will be the more stable and thus the predominant form in solution.

The amide moiety itself introduces another layer of conformational complexity due to restricted rotation around the C(O)-N bond. This gives rise to cis and trans (or Z and E) rotamers. In most secondary amides, the trans conformation is significantly more stable due to reduced steric hindrance between the substituents on the carbonyl carbon and the nitrogen atom. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying these conformational equilibria. researchgate.netmdpi.comnih.gov

Table 1: Predicted Conformational Preferences for this compound

| Molecular Fragment | Preferred Conformation | Rationale |

|---|---|---|

| Piperidine Ring | Chair | Minimization of torsional and steric strain. |

| C2-Substituent | Equatorial | Avoidance of 1,3-diaxial steric interactions. |

Computational modeling, such as Density Functional Theory (DFT) calculations, can further elucidate the relative energies of different conformers and the energy barriers to their interconversion. mdpi.com

Evaluation of Chiral Purity and Enantiomeric Excess

As this compound is a chiral compound, it is essential to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). The enantiomeric excess is a measure of the degree to which one enantiomer is present in excess of the other in a sample.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers and quantifying their relative amounts. nih.govnih.govresearchgate.net The choice of the chiral stationary phase is critical and often involves screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, to achieve optimal separation. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies and thus different retention times.

Table 2: Analytical Techniques for Chiral Purity Determination

| Technique | Principle | Typical Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Quantitative determination of enantiomeric excess. nih.govnih.gov |

| Chiral SFC | Supercritical fluid as mobile phase with a chiral stationary phase. | Faster analysis and reduced solvent consumption compared to HPLC. |

| NMR Spectroscopy with Chiral Solvating Agents | Formation of diastereomeric complexes in solution, leading to distinct NMR signals for each enantiomer. | Qualitative and quantitative analysis of enantiomeric composition. uff.br |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Influence of Stereochemistry on Molecular Conformation and Reactivity

The stereochemistry at C2 can influence the reactivity of the piperidine ring in several ways:

Steric Hindrance: The N-butylcarboxamide group can sterically hinder the approach of reagents from one face of the molecule, leading to facial selectivity in reactions such as reductions or alkylations of the ring.

Directing Group Effects: The amide group itself can act as a directing group in certain reactions, for example, by coordinating to a metal catalyst and directing a reaction to a nearby position on the ring. The (S) configuration will determine the geometric relationship between the directing group and the reacting site.

Conformational Locking: In some cases, the stereochemistry at one center can influence the conformational equilibrium of the entire molecule, potentially "locking" it into a specific shape that favors a particular reaction pathway.

Stereoselective Transformations at Adjacent Chiral Centers

The existing stereocenter at the C2 position of this compound can be exploited to control the stereochemical outcome of reactions at adjacent positions, a process known as diastereoselective synthesis. This is a powerful strategy for the construction of complex molecules with multiple stereocenters.

For instance, the deprotonation of the C3 or C6 position of the piperidine ring could be rendered diastereoselective by the influence of the C2 substituent. The resulting anion might be preferentially formed or trapped on the face of the ring opposite to the bulky N-butylcarboxamide group. Subsequent reaction with an electrophile would then lead to the formation of a new stereocenter with a predictable relative configuration.

Kinetic resolution is another strategy where the two enantiomers of a racemic starting material react at different rates with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched starting material from the product. acs.orgwhiterose.ac.uk While this compound is already enantiopure, similar principles can be applied to diastereoselective reactions on this substrate.

Table 3: Examples of Stereoselective Transformations in Piperidine Systems

| Transformation Type | Description | Potential Application to this compound |

|---|---|---|

| Diastereoselective Alkylation | Introduction of an alkyl group at a position adjacent to the existing stereocenter with control of the new stereocenter's configuration. nih.gov | Alkylation at C3 or C6 to generate a 2,3- or 2,6-disubstituted piperidine with defined stereochemistry. |

| Diastereoselective Reduction | Reduction of a functional group (e.g., a ketone) on the piperidine ring, where the C2 stereocenter directs the approach of the reducing agent. | Reduction of a 4-oxo-piperidine derivative to afford a specific diastereomer of the corresponding alcohol. |

Chemical Reactivity and Functionalization of the 2s N Butylpiperidine 2 Carboxamide Scaffold

Reactions at the Amide Nitrogen and Carbonyl Group

The amide bond in (2S)-N-butylpiperidine-2-carboxamide, while generally stable, can undergo a range of chemical transformations. These reactions are fundamental to altering the physicochemical properties of the molecule.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield piperidine-2-carboxylic acid and n-butylamine. The kinetics of alkaline hydrolysis of similar amide-containing compounds have been studied, suggesting that the reaction proceeds through a tetrahedral intermediate formed by the addition of a hydroxide (B78521) ion to the carbonyl carbon. chemicalpapers.comresearchgate.net

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group, converting the carboxamide into a secondary amine, (2S)-1-butyl-N-((2,6-dimethylphenyl)methyl)piperidine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). This reaction significantly alters the electronic and steric properties of the side chain, moving from a planar, polar amide to a more flexible, basic secondary amine.

N-Alkylation and N-Acylation: While the amide nitrogen in this compound is part of a secondary amide and thus less nucleophilic, reactions at this position are conceivable under specific conditions, particularly after deprotonation with a strong base. However, such reactions are not commonly reported for this specific scaffold. More relevant are acylation reactions of the piperidine (B6355638) nitrogen in precursor molecules. For instance, in the synthesis of related compounds, acylation of a piperidine-2-carboxamide (B12353) precursor is a key step.

Functionalization of the Piperidine Ring System

The saturated piperidine ring offers several positions for the introduction of new functional groups, which can significantly impact the biological activity of the resulting derivatives.

Electrophilic and Nucleophilic Substitution Reactions

Direct electrophilic substitution on the piperidine ring is generally challenging due to the electron-rich nature of the saturated heterocycle. However, functionalization can be achieved through multi-step sequences. For instance, α-lithiation of N-Boc protected piperidines followed by trapping with an electrophile is a well-established method for introducing substituents at the C2 position. rsc.org While this has not been specifically demonstrated on the this compound scaffold, it represents a viable strategy for its derivatives.

Nucleophilic substitution reactions typically require the pre-functionalization of the piperidine ring with a suitable leaving group, such as a halogen. These halogenated intermediates can then react with various nucleophiles to introduce a wide range of functionalities.

Oxidative and Reductive Manipulations of the Heterocycle

Oxidation: The piperidine ring can undergo oxidation to introduce unsaturation or carbonyl functionalities. Biological N-oxidation of piperidine itself has been shown to yield N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide in vitro. nih.gov Chemical oxidation can also be achieved. For example, oxoammonium-catalyzed oxidation of N-substituted amines can convert them into the corresponding amides or imides. mdpi.com

Reduction: The piperidine ring is already in a reduced state. However, if the ring were to be functionalized with reducible groups (e.g., esters, ketones), these could be selectively reduced. Catalytic hydrogenation is a common method for the reduction of pyridine (B92270) precursors to piperidines, a key step in the synthesis of many piperidine-containing compounds. mdpi.comrsc.orgresearchgate.net

Palladium-Mediated Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been widely applied in the synthesis of pharmaceutical compounds. researchgate.netnih.govnih.govmdpi.com These reactions can be used to diversify the this compound scaffold, particularly by introducing aryl or other unsaturated moieties.

The Buchwald-Hartwig amination is a prominent example, allowing for the coupling of amines with aryl halides. nih.govjiaci.orgbeilstein-journals.org While typically used to form an N-aryl bond on the piperidine nitrogen, it can also be employed to couple a piperidine-containing fragment to an aryl halide. The synthesis of related local anesthetics often involves the coupling of an amine with an aryl halide. newdrugapprovals.org

The Heck reaction enables the coupling of aryl halides with alkenes. mdpi.combeilstein-journals.orgnih.govorganic-chemistry.orgbeilstein-journals.orgrsc.orgresearchgate.net An unsaturated derivative of this compound could be coupled with an aryl halide to introduce an arylvinyl substituent.

The Suzuki coupling , which couples an organoboron compound with an organohalide, is another versatile tool for creating C-C bonds. researchgate.netnih.gov A halogenated derivative of the piperidine scaffold could be coupled with an arylboronic acid to introduce an aryl substituent.

Below is a table summarizing representative conditions for palladium-catalyzed cross-coupling reactions on piperidine-related scaffolds.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| α-Arylation of N-Boc-2-piperidinone | Pd(OAc)2 / P(t-Bu)3 | NaOt-Bu | Toluene | 80 | 70-95 | nih.gov |

| N-Arylation (Buchwald-Hartwig) | Pd2(dba)3 / BINAP | NaOt-Bu | Toluene | 100 | 80-95 | nih.gov |

| Reductive Heck Coupling | Pd(OAc)2 | HCO2Na | DMF | Not specified | 56 | nih.gov |

| Suzuki Coupling | Pd(dppf)Cl2 | K2CO3 | Toluene/Water | 80 | Not specified | nih.gov |

Nitrogen-Centered Radical Chemistry in Piperidine Systems

Nitrogen-centered radicals are highly reactive intermediates that can undergo a variety of transformations, including intramolecular cyclizations, to form new C-N bonds. beilstein-journals.orgorganicreactions.orgresearchgate.netscripps.eduresearchgate.net The Hofmann-Löffler-Freytag (HLF) reaction is a classic example of a process involving a nitrogen-centered radical. wikipedia.orgorganicreactions.orgresearchgate.net In this reaction, an N-haloamine is treated with acid and then subjected to heat or light to generate a nitrogen-centered radical. This radical can then abstract a hydrogen atom from a remote carbon, typically at the δ-position, to form a carbon-centered radical, which then cyclizes onto the nitrogen to form a pyrrolidine (B122466) or piperidine ring. This reaction could be applied to derivatives of this compound to construct fused bicyclic systems.

The generation of nitrogen-centered radicals can be achieved through various methods, including the homolytic cleavage of N-halogen, N-O, N-N, and N-S bonds. organicreactions.org These radicals can then participate in intramolecular cyclizations onto unsaturated moieties within the molecule.

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the mechanisms of the reactions involving the this compound scaffold is crucial for optimizing reaction conditions and predicting outcomes. Modern analytical techniques and computational studies play a key role in this endeavor.

The mechanisms of palladium-catalyzed cross-coupling reactions are generally well-understood, proceeding through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. jiaci.org

For C-H functionalization reactions, mechanistic studies often involve kinetic isotope effect experiments and computational modeling to determine the nature of the C-H activation step. mdpi.comwfsahq.org

The Hofmann-Löffler-Freytag reaction is known to proceed through a radical chain mechanism involving nitrogen- and carbon-centered radical intermediates. organicreactions.org Spectroscopic techniques such as electron paramagnetic resonance (EPR) can be used to detect these transient radical species.

Computational Chemistry and Molecular Modeling Studies of Piperidine 2 Carboxamides

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. substack.comnih.gov These methods are applied to piperidine-2-carboxamide (B12353) derivatives to understand their intrinsic properties at a sub-molecular level.

DFT calculations can be used to optimize the molecular geometry of (2S)-N-butylpiperidine-2-carboxamide, finding the most energetically favorable conformation. nih.gov From this optimized structure, a variety of electronic properties can be calculated. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net These maps are invaluable for predicting how the molecule will interact with biological targets, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information can guide the understanding of non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for molecular recognition. researchgate.netresearchgate.net For instance, the nitrogen and carbonyl oxygen atoms in N-substituted piperidines are key participants in these interactions and play a significant role in the bioactivity of these compounds. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms in the molecule. | Provides the foundational structure for all other calculations and for understanding steric fit in a binding site. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity of the molecule to donate electrons; relevant for understanding reactivity and potential metabolic pathways. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity of the molecule to accept electrons; relevant for charge-transfer interactions. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing positive, negative, and neutral regions. | Helps predict sites for hydrogen bonding, electrostatic interactions, and nucleophilic or electrophilic attack. researchgate.net |

| Partial Atomic Charges | Calculated charge distribution on each atom in the molecule. | Quantifies the polarity of bonds and atoms, which is crucial for parameterizing molecular mechanics force fields and predicting intermolecular interactions. benthamscience.com |

Conformational Space Exploration via Molecular Dynamics Simulations

While quantum calculations provide a static picture of a molecule's lowest energy state, piperidine-2-carboxamides are flexible structures that can adopt numerous conformations in solution and when interacting with a biological target. Molecular Dynamics (MD) simulations are a powerful computational method used to explore this conformational space by simulating the movement of atoms and molecules over time. mdpi.comdhu.edu.cn

MD simulations treat molecules as a series of balls (atoms) connected by springs (bonds), with their interactions governed by a set of parameters known as a force field. By solving Newton's equations of motion for this system, a trajectory of the molecule's positions and velocities over time is generated. mdpi.com This allows for the analysis of the dynamic behavior of this compound, revealing its preferred conformations and the energy barriers between them. Conformational studies on N-substituted piperidines have shown that multiple low-energy conformers can exist, with their relative populations estimated through thermodynamic calculations. researchgate.net

In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex. rsc.org For piperidine (B6355638) carboxamides targeting enzymes like Anaplastic Lymphoma Kinase (ALK), simulations can show how the protein structure adapts to the binding of the inhibitor and how the inhibitor itself settles into the binding pocket. rsc.org Such simulations highlight the importance of protein flexibility in achieving accurate predictions of binding structures and affinities. rsc.org The stability of key interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation, providing a more realistic and dynamic view of the binding event than static docking models alone. biorxiv.org

Table 2: Typical Setup and Outputs of a Molecular Dynamics Simulation for a Ligand-Protein Complex

| Stage / Parameter | Description | Purpose |

|---|---|---|

| System Setup | The ligand is placed in the binding site of the protein, which is then solvated in a box of water molecules and ions to mimic physiological conditions. | To create a realistic environment for simulating the molecular interactions. |

| Force Field | A set of equations and associated parameters used to describe the potential energy of the system (e.g., AMBER, GROMOS). mdpi.com | To define the physics governing the interactions between all atoms in the system. |

| Equilibration | The system is gradually heated and pressure is stabilized to bring it to the desired temperature and pressure without introducing major structural artifacts. | To prepare the system for the production simulation by allowing it to relax into a stable state. |

| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the system's dynamics. biorxiv.org | To generate a trajectory that samples the conformational space of the complex. |

| Trajectory Analysis | Analysis of the saved coordinates over time. Key metrics include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and interaction analysis. | To assess the stability of the complex, identify flexible regions, and quantify specific ligand-protein interactions over time. |

In Silico Screening and Ligand Design Principles for Piperidine-2-carboxamide Scaffolds

The piperidine-2-carboxamide scaffold is a valuable starting point in drug discovery. 5z.comnih.gov In silico screening and computational ligand design are employed to explore the chemical space around this core structure, aiming to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. sciengpub.irresearchgate.net

One key approach is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of a series of piperidine carboxamide derivatives with their biological activity. researchgate.netdntb.gov.ua These models can then be used to predict the activity of novel, unsynthesized compounds. For ALK inhibitors based on this scaffold, QSAR studies have highlighted the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net

Pharmacophore modeling is another powerful technique. A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. benthamscience.com By analyzing a set of active piperidine carboxamide molecules, a common pharmacophore model can be generated. researchgate.net This model serves as a 3D query to search large virtual compound libraries for new molecules that fit the required features, thus identifying potential new hits for synthesis and testing. 5z.com These computational methods help to maximize the diversity of synthesized libraries and optimize key drug-like parameters. 5z.com

Table 3: Guiding Principles for Ligand Design Based on the Piperidine-2-carboxamide Scaffold

| Design Principle | Computational Method | Rationale |

|---|---|---|

| Optimize Steric Bulk | 3D-QSAR (CoMFA) | Contour maps from CoMFA can indicate regions where bulky substituents are favored or disfavored for activity, guiding modifications to the piperidine ring or carboxamide substituents. researchgate.net |

| Modulate Electrostatics | 3D-QSAR (CoMSIA), MEP Analysis | Identifying areas where positive or negative electrostatic potential enhances binding allows for the strategic placement of electron-donating or electron-withdrawing groups. researchgate.netmdpi.com |

| Enhance Hydrophobicity | 3D-QSAR (CoMSIA) | Hydrophobic fields in CoMSIA models can pinpoint locations where adding lipophilic groups will improve interactions with hydrophobic pockets in the target protein. rsc.orgresearchgate.net |

| Match Pharmacophore Features | Pharmacophore Modeling | Ensures that new designs retain the key hydrogen bond donors, acceptors, and hydrophobic features essential for interacting with the target. benthamscience.com |

| Explore Vector Space | 3D Shape Analysis | Introducing chiral centers and substituents on the piperidine ring increases the three-dimensionality, allowing for better exploration of complex protein binding sites compared to flat aromatic scaffolds. whiterose.ac.ukrsc.org |

Prediction and Analysis of Molecular Interactions and Binding Modes

Understanding precisely how a ligand binds to its target is crucial for structure-based drug design. Molecular docking is the primary computational tool used to predict the preferred orientation and conformation, or "binding mode," of a ligand within a protein's active site. nih.gov

For piperidine-2-carboxamide derivatives, docking studies have been instrumental in elucidating their mechanisms of action against various targets. researchgate.netnih.govnih.gov The process involves sampling a large number of possible orientations of the ligand in the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. nih.gov Docking studies of piperidine carboxamides as ALK inhibitors have revealed that they can occupy both the ATP binding site and an adjacent hydrophobic cavity. rsc.org

The analysis of the top-ranked docking poses reveals key molecular interactions. For example, the carboxamide group is often involved in crucial hydrogen bonds with backbone residues of the protein target. mdpi.com The piperidine ring and its substituents can form hydrophobic and van der Waals interactions with nonpolar residues in the binding site. nih.gov By identifying these "hot-spot" residues, medicinal chemists can design modifications to the ligand that enhance these interactions, leading to improved binding affinity and potency. rsc.org Combining docking with MD simulations can further refine these predictions, providing a more accurate assessment of binding free energies and the stability of the predicted binding mode. rsc.orgbiorxiv.org

Table 4: Predicted Molecular Interactions for Piperidine-Carboxamide Scaffolds with Target Proteins

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | Met1199 (Hinge Region) | Hydrogen Bond | mdpi.com (by analogy) |

| Leu1122, Val1130 | Hydrophobic Interaction | rsc.org | |

| Gly1269, Glu1197 | Hydrogen Bond | rsc.org | |

| Leu1256, Ala1200 | Hydrophobic Interaction | rsc.org | |

| TRPA1 Channel | (Interface of PH1, S5, S6 segments) | Hydrophobic Interaction | nih.gov |

| Farnesyltransferase (FTase) | (Not specified) | Aromatic, Acceptor, Donor Groups | benthamscience.com |

Biological and Mechanistic Investigations of Piperidine 2 Carboxamide Analogues Excluding Clinical Research

In Vitro Receptor Binding Profiling and Enzyme Inhibition Assays

Research into piperidine-2-carboxamide (B12353) analogues has revealed their potential to interact with a variety of biological targets. While comprehensive receptor binding profiles for (2S)-N-butylpiperidine-2-carboxamide itself are not extensively detailed in publicly available literature, studies on closely related compounds provide significant insights. For instance, analogues of this compound have been evaluated for their affinity for dopamine (B1211576) and serotonin (B10506) receptors. A series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs demonstrated high affinity for dopamine D3 receptors, with Ki values ranging from 0.3 to 0.9 nM, and also showed significant affinity for serotonin 5-HT1A receptors. nih.gov

In the realm of enzyme inhibition, piperidine (B6355638) carboxamides have been identified as potent inhibitors of various enzymes. One study identified a piperidine carboxamide, SW042, and its potent analog, SW584, as inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5). nih.gov This highlights the potential for this class of compounds to act as species-selective enzyme inhibitors. nih.gov Furthermore, other piperidine derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids. nih.gov A series of substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piperidine-1-carboxamide derivatives were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and sEH. researchgate.net

The following table summarizes the inhibitory activities of selected piperidine carboxamide analogues against their respective enzyme targets.

| Compound/Analogue Class | Target Enzyme | IC50 / Ki | Reference |

| N-phenyl piperazine (B1678402) analogs | Dopamine D3 Receptor | Ki = 0.3 - 0.9 nM | nih.gov |

| SW584 (piperidine carboxamide) | P. falciparum 20S Proteasome (β5 subunit) | IC50 in single-digit nM range | nih.gov |

| Piperidine-derived non-urea inhibitors | Soluble Epoxide Hydrolase (sEH) | IC50 in the sub-nanomolar range | nih.gov |

| Substituted quinazoline-piperidine-1-carboxamides | COX-2 and sEH | IC50 = 0.110 - 0.124 µM (for sEH) | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Piperidine-2-carboxamide Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For piperidine-2-carboxamide derivatives, SAR studies have provided valuable insights into optimizing their potency and selectivity. nih.govdrugdesign.org

The nature of the N-alkyl substituent on the piperidine ring plays a significant role in the pharmacological properties of piperidine-2-carboxamides. Studies on local anesthetics like ropivacaine (B1680718) (N-propyl) and levobupivacaine (B138063) (N-butyl) have shown that varying the length and branching of the N-alkyl chain affects properties such as lipophilicity and basicity. nih.gov

Increasing the length of the N-alkyl chain generally leads to an increase in lipophilicity. nih.gov This can influence the compound's ability to cross cell membranes and access its target site. For example, the extension of the O-alkyl group from methyl to ethyl in a piperidine carboxamide series with antimalarial activity resulted in a 3-fold increase in potency. nih.gov However, further extensions were not beneficial, indicating an optimal chain length for activity. nih.gov

The steric bulk of the N-alkyl group is also a critical factor. While a linear butyl group may fit well into a specific binding pocket, a bulkier tert-butyl group could introduce steric hindrance, potentially reducing or altering the compound's biological activity. This highlights the importance of the shape and size of the substituent in relation to the topology of the biological target.

Substituents on the piperidine ring itself can significantly modulate the biological activity of piperidine-2-carboxamide analogues. For instance, in a series of sEH inhibitors, the introduction of bulky, nonpolar cycloalkyl rings on the piperidine amide was well tolerated by the target enzyme. nih.gov The placement of a carboxylate group at the C2 position of the piperidine ring has been shown to cause electrostatic destabilization with certain amino acid residues in the active site of human thrombin. rutgers.edu

Furthermore, the stereochemistry of substituents on the piperidine ring is crucial. Studies on 2-aryl-4-methylenepiperidines have demonstrated that enantiomerically enriched compounds can be synthesized, which is important as different enantiomers often exhibit different biological activities. acs.org In another example, the (S)-enantiomer of the antimalarial piperidine carboxamide SW042 was found to be 100-fold more potent than the (R)-enantiomer. nih.gov

The following table provides examples of how substitutions on the piperidine ring affect biological activity.

| Substitution | Effect on Biological Activity | Reference |

| Equatorial carboxylate at C2 | Electrostatic destabilization with Glu-H192 in thrombin | rutgers.edu |

| Axial C4-methyl group | Reduced hydrophobic interactions in the P-pocket of thrombin | rutgers.edu |

| (S)-enantiomer vs. (R)-enantiomer | 100-fold higher potency for (S)-enantiomer in an antimalarial series | nih.gov |

| Bulky, nonpolar cycloalkyl rings on the amide | Well-tolerated in sEH inhibitors | nih.gov |

Molecular Mechanism of Action Studies (e.g., DNA Intercalation)

While the primary mechanism of action for many piperidine-2-carboxamide analogues involves interaction with specific proteins, some studies have explored their potential to interact with nucleic acids. Certain highly functionalized piperidines have been shown to bind to calf thymus DNA (ctDNA), with a preference for an intercalation mode of binding. nih.govresearchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects.

Spectroscopic techniques have been employed to study the interaction between these piperidine derivatives and ctDNA. nih.gov The binding constants (Kb) for these interactions have been determined, providing a quantitative measure of the binding affinity. nih.govresearchgate.net Theoretical studies have also been used to confirm the intercalative binding mode. nih.gov It is important to note that these studies were conducted on a series of highly functionalized piperidines, and it is not yet confirmed whether this compound itself acts via a DNA intercalation mechanism.

Identification and Characterization of Biological Targets for Piperidine-2-carboxamide Ligands

A key aspect of understanding the biological effects of this compound and its analogues is the identification and characterization of their specific molecular targets. As mentioned previously, the proteasome has been identified as a target for a piperidine carboxamide series with antimalarial activity. nih.gov Resistance studies with Plasmodium falciparum revealed point mutations in the β5 active site of the proteasome, confirming it as the target. nih.gov Cryo-electron microscopy further elucidated the binding site, showing that the inhibitor binds to a previously untargeted region of the β5 active site, which explains its species selectivity. nih.gov

In another study, a series of piperidine-3-carboxamide derivatives were designed and synthesized as potential anti-osteoporosis agents targeting cathepsin K. mdpi.com These compounds were evaluated for their inhibitory activity against this enzyme. mdpi.com Additionally, piperidine-based compounds have been investigated as potential inhibitors of tyrosinase and pancreatic lipase (B570770). researchgate.net

| Compound Class | Biological Target | Method of Identification | Reference |

| Piperidine carboxamide (antimalarial) | P. falciparum proteasome β5 subunit | Resistance studies, Cryo-EM | nih.gov |

| Piperidine-3-carboxamide derivatives | Cathepsin K | In vitro enzymatic assays | mdpi.com |

| Piperidine derivatives | Tyrosinase, Pancreatic lipase | In vitro inhibitory activity | researchgate.net |

| Piperidine-derived non-urea inhibitors | Soluble epoxide hydrolase (sEH) | High-throughput screening, SAR | nih.gov |

Advanced Analytical Characterization Techniques for 2s N Butylpiperidine 2 Carboxamide

Spectroscopic Methods for Structural Elucidation (NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are fundamental to the structural verification of (2S)-N-butylpiperidine-2-carboxamide. Each method provides unique and complementary information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are employed to confirm the identity and structural integrity of the compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. Protons on the piperidine (B6355638) ring and the N-butyl group would exhibit characteristic chemical shifts and splitting patterns. For instance, protons attached to the nitrogen of an amide typically resonate in the 2.0-3.0 ppm range, while the N-H proton of the secondary amide would appear further downfield, often between 7.5-8.5 ppm. libretexts.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the amide group is particularly characteristic, appearing in a deshielded region of the spectrum, typically between 160-180 ppm. libretexts.org Carbons attached to the nitrogen atom are expected in the 20-65 ppm range. libretexts.org

Expected NMR Data for this compound

| Technique | Expected Chemical Shift (ppm) | Structural Assignment |

|---|---|---|

| ¹H NMR | ~7.5 - 8.5 | Amide N-H |

| ¹H NMR | ~2.5 - 4.0 | Piperidine ring CH protons adjacent to N and C=O |

| ¹H NMR | ~2.0 - 3.0 | N-butyl CH ₂ protons adjacent to amide N |

| ¹H NMR | ~1.0 - 2.0 | Remaining piperidine and butyl CH ₂ protons |

| ¹H NMR | ~0.9 | N-butyl terminal CH ₃ |

| ¹³C NMR | ~160 - 180 | Amide C =O |

| ¹³C NMR | ~40 - 60 | Piperidine C H carbons adjacent to N and C=O |

| ¹³C NMR | ~20 - 40 | N-butyl and remaining piperidine C H₂ carbons |

| ¹³C NMR | ~13 - 15 | N-butyl terminal C H₃ |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₀H₂₀N₂O). mdpi.com The fragmentation pattern observed in the mass spectrum can also offer further structural evidence.

Infrared (IR) Spectroscopy IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its bonds. mdpi.com

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3300 | N-H stretch | Secondary Amide |

| ~2850 - 3000 | C-H stretch | Aliphatic (Piperidine and Butyl groups) |

| ~1640 | C=O stretch (Amide I band) | Secondary Amide |

| ~1550 | N-H bend (Amide II band) | Secondary Amide |

Chromatographic Techniques for Purity Assessment and Chiral Separation (e.g., HPLC, Chiral GC)

Chromatographic methods are indispensable for determining the chemical purity of this compound and for separating it from its corresponding (2R) enantiomer.

High-Performance Liquid Chromatography (HPLC) HPLC is a standard technique for assessing the purity of the compound. Using a suitable stationary phase (e.g., C18 reverse-phase) and mobile phase, HPLC can separate the target compound from synthesis impurities or degradation products. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Chiral Separation Since the compound possesses a stereocenter at the 2-position of the piperidine ring, separating the (2S) enantiomer from a racemic mixture is crucial. This is most effectively achieved using chiral chromatography.

Chiral HPLC : This is the most common method for enantiomeric separation. nih.gov It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for separating a broad range of chiral compounds. mdpi.comresearchgate.net Other CSPs, like those based on chiral crown ethers, are particularly useful for separating compounds containing primary amine groups. nih.gov

Chiral Gas Chromatography (GC) : For volatile and thermally stable derivatives of the compound, chiral GC can be an alternative. This technique uses a capillary column coated with a chiral stationary phase to achieve separation.

Supercritical Fluid Chromatography (SFC) : Chiral SFC is recognized as a powerful alternative to HPLC, often providing faster and more efficient separations. researchgate.net It frequently employs the same polysaccharide-based CSPs used in HPLC. researchgate.net

Overview of Chiral Separation Principles

| Technique | Principle | Typical Stationary Phase |

|---|---|---|

| Chiral HPLC | Differential diastereomeric interaction between enantiomers and a Chiral Stationary Phase (CSP). nih.gov | Polysaccharide derivatives (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)). nih.gov |

| Chiral GC | Enantiomers partition differently into a chiral liquid stationary phase within a capillary column. | Cyclodextrin derivatives. |

| Chiral SFC | Utilizes a supercritical fluid (e.g., CO₂) as the mobile phase with a chiral stationary phase. researchgate.net | Polysaccharide-based CSPs. researchgate.net |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and conformational details. Crucially, it allows for the absolute determination of the stereochemistry at the chiral center, confirming the (2S) configuration. nih.gov The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. nih.gov

Quantitative Analytical Methodologies for Compound Quantification (e.g., qNMR)

Accurate quantification of this compound is essential for various research and development applications.

Quantitative NMR (qNMR) Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For a qNMR assay of this compound, a certified internal standard of known purity and concentration (e.g., maleic acid or dimethyl sulfone) would be added to a solution of the sample. By comparing the integral of a well-resolved proton signal from the analyte (e.g., the terminal methyl protons of the butyl group) with the integral of a known proton signal from the internal standard, the exact concentration or purity of the analyte can be calculated. The key advantages of qNMR include its non-destructive nature, high precision, and direct traceability to the International System of Units (SI).

2s N Butylpiperidine 2 Carboxamide As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Biologically Active Scaffolds

The piperidine-2-carboxamide (B12353) scaffold is a core component of several local anesthetics. Notably, (2S)-N-butylpiperidine-2-carboxamide is a structural isomer of the highly significant local anesthetic levobupivacaine (B138063), which is chemically known as (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. nih.gov In levobupivacaine, the butyl group is attached to the piperidine (B6355638) nitrogen (N1), whereas in the subject compound, it is attached to the amide nitrogen.

While direct, widely-reported examples of this compound being used as a precursor to other complex, named scaffolds are not prevalent in the literature, its structural components make it a molecule of interest. The synthesis of its structural isomer, levobupivacaine, often proceeds from (S)-pipecolic acid or through the chemical resolution of racemic intermediates. nih.govresearchgate.net A key step in many syntheses of related anesthetics is the N-alkylation of a piperidine precursor. For instance, the synthesis of levobupivacaine can involve the reaction of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide with bromobutane. nih.gov

Theoretically, this compound could serve as a precursor by leveraging its reactive secondary amine. This site allows for N-alkylation or N-arylation reactions to introduce various substituents, thereby building molecular complexity. The amide functionality is generally stable but can be subjected to hydrolysis or reduction under specific conditions to yield further derivatives. The inherent chirality of the molecule makes it a valuable starting material for the stereoselective synthesis of novel biologically active compounds.

| Compound | Position of Butyl Group | Amide Substituent | Key Application |

|---|---|---|---|

| This compound | Amide Nitrogen | n-Butyl | Chiral Building Block |

| Levobupivacaine | Piperidine Nitrogen (N1) | 2,6-Dimethylphenyl | Local Anesthetic nih.gov |

Applications in the Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. The piperidine scaffold is a well-established element in the design of peptidomimetics because its ring structure provides conformational constraint, which can help to lock the molecule into a bioactive conformation resembling a peptide secondary structure, such as a β-turn.

This compound, as a derivative of the amino acid L-pipecolic acid, is intrinsically suited for incorporation into peptidomimetic designs. The (2S)-stereocenter mimics the natural L-amino acid configuration. The N-butyl group attached to the carboxamide can influence the molecule's properties in several ways:

Lipophilicity: The butyl group increases the lipophilicity of the molecule, which can be crucial for crossing cell membranes and improving oral bioavailability.

Steric Influence: The size and conformation of the butyl group can affect how the peptidomimetic binds to its biological target, potentially enhancing potency or selectivity.

Hydrogen Bonding: The amide N-H bond remains available for hydrogen bonding, a critical interaction in many peptide-receptor binding events.

While specific examples of peptidomimetics synthesized directly from this compound are not extensively documented, its structural features align with the principles of modern peptidomimetic design. It could be used to replace specific amino acid residues within a peptide sequence to confer rigidity and improve its drug-like properties.

Integration into Multicomponent Reactions for Enhanced Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. Piperidine derivatives are frequently synthesized using MCRs.

The integration of chiral building blocks like this compound into MCRs represents an attractive strategy for creating diverse libraries of stereochemically defined compounds. The secondary amine of the piperidine ring is a key functional group that could participate in several well-known MCRs. For example:

Ugi Reaction: The secondary amine could potentially serve as the amine component in an Ugi four-component reaction, reacting with an aldehyde, an isocyanide, and a carboxylic acid to form a complex α-acylamino carboxamide.

Mannich Reaction: It could act as the amine component in a Mannich reaction with an aldehyde and a compound containing an acidic proton to form a β-amino carbonyl compound.

The successful integration of this compound into such reaction schemes would depend on the relative reactivity of the secondary amine and the stability of the amide group under the reaction conditions. This approach would allow for the rapid diversification of the core scaffold, attaching a wide range of substituents in a single, efficient step, thereby accelerating the discovery of new bioactive molecules.

| MCR Name | Reactants | Potential Product Type |

|---|---|---|

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid, this compound | α-Acylamino carboxamide derivative |

| Mannich Reaction | Aldehyde, Enolizable Carbonyl, this compound | β-Amino carbonyl derivative |

Development of Radiolabeled Analogues for Biochemical Research Probes

Radiolabeled compounds are indispensable tools in biochemical and pharmaceutical research. By replacing one or more atoms of a molecule with a radioisotope (e.g., ³H, ¹⁴C, or ¹⁸F), researchers can trace the compound's path and fate in biological systems. This is crucial for studying absorption, distribution, metabolism, and excretion (ADME), as well as for receptor binding assays and imaging studies. moravek.com

The development of a radiolabeled analogue of this compound would enable detailed investigation of its biological properties. The synthetic strategy for radiolabeling would depend on the desired isotope and its position within the molecule.

Hypothetical Radiolabeling Strategies:

Carbon-14 (¹⁴C) Labeling: A common approach would be to incorporate the ¹⁴C label into the butyl group. This could be achieved by using commercially available [¹⁴C]-1-bromobutane or [¹⁴C]-n-butylamine in the final steps of the synthesis. For example, reacting (2S)-piperidine-2-carboxylic acid with [¹⁴C]-n-butylamine using a peptide coupling agent would yield the desired product with the label on the N-butyl chain.

Tritium (B154650) (³H) Labeling: Tritium labeling can often be achieved with higher specific activity. A potential route could involve the catalytic reduction of a pyridine- or dehydro-piperidine-containing precursor with tritium gas (³H₂). Alternatively, halogen-tritium exchange on a brominated analogue of the molecule could be employed.

These radiolabeled probes could then be used in quantitative whole-body autoradiography to visualize tissue distribution or in in vitro binding assays to determine affinity for specific biological targets. The choice of isotope and labeling position is critical and would be guided by the specific research question, such as whether to track the entire molecule or a specific metabolite. moravek.com

Future Research Directions and Emerging Perspectives for Piperidine 2 Carboxamide Chemistry

Development of Innovative and Sustainable Synthetic Pathways

The synthesis of piperidine (B6355638) derivatives has traditionally relied on multi-step processes that can be resource-intensive. The future of piperidine-2-carboxamide (B12353) synthesis is trending towards more efficient, cost-effective, and environmentally friendly methods.

Key areas of development include:

Biocatalysis and Chemoenzymatic Strategies : The use of enzymes, such as transaminases, offers a green alternative for creating chiral building blocks essential for stereospecific synthesis. rsc.org Hybrid bio-organocatalytic cascades can generate key intermediates for piperidine synthesis under mild conditions. rsc.org This approach can significantly reduce the reliance on hazardous reagents and improve enantiomeric purity.

Catalytic Hydrogenation : Advances in catalysis are enabling more efficient and selective hydrogenation of pyridine (B92270) precursors to form the piperidine ring. mdpi.com Modern methods using palladium or non-metal alternatives like borenium and hydrosilanes can operate under milder conditions and tolerate a wider range of functional groups, which is a limitation in some traditional methods. mdpi.com

Flow Chemistry : Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processing. Applying flow chemistry to the synthesis of piperidine-2-carboxamide intermediates can shorten reaction times and increase yields.

C-H Functionalization : Direct C-H bond functionalization represents a paradigm shift in synthesis, allowing for the modification of the piperidine core without the need for pre-functionalized starting materials. acs.orgacs.org This atom-economical approach simplifies synthetic routes and enables rapid access to a diverse range of novel analogues.

| Approach | Traditional Methods | Innovative & Sustainable Methods |

|---|---|---|

| Catalysts | Stoichiometric reagents, heavy metals | Biocatalysts (enzymes), advanced organometallic catalysts, metal-free catalysts rsc.orgmdpi.com |

| Process | Multi-step batch reactions, harsh conditions | Cascade reactions, continuous flow processes, milder conditions rsc.org |

| Efficiency | Lower atom economy, complex purification | High atom economy (e.g., C-H activation), simplified work-up acs.org |

| Environmental Impact | Use of toxic solvents and reagents | Green solvents, reduced waste, biodegradable catalysts researchgate.net |

Predictive Design of Novel Piperidine-2-carboxamide Libraries through Advanced Computational Approaches

Computational chemistry has become an indispensable tool for accelerating drug discovery by predicting molecular properties and interactions, thereby reducing the need for exhaustive experimental screening.

Future directions in this area involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling : Three-dimensional (3D)-QSAR models can systematically explore the relationship between the chemical structures of piperidine-2-carboxamide derivatives and their biological activity. arabjchem.org By building robust models, researchers can design new compounds with enhanced potency and selectivity. For example, fragment-based QSAR has been used to design novel piperidine derivatives as potential inhibitors of specific protein-protein interactions. researchgate.net

Virtual Library Design and Screening : Computational tools allow for the creation and screening of vast virtual libraries of piperidine-2-carboxamide analogues. nih.gov Algorithms can be used to ensure maximal chemical diversity and to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to prioritize candidates with favorable drug-like profiles. arabjchem.org

Molecular Docking and Dynamics Simulations : These techniques provide detailed insights into how a molecule binds to its biological target. Molecular docking can predict the preferred binding pose of a compound in the active site of a protein, while molecular dynamics simulations can assess the stability of this interaction over time. arabjchem.orgresearchgate.net These methods are crucial for optimizing the affinity and specificity of new drug candidates.

| Computational Method | Primary Application | Example from Research |

|---|---|---|

| 3D-QSAR | Predicting biological activity based on 3D structure | Developing models to design potent Anaplastic Lymphoma Kinase (ALK) inhibitors. arabjchem.org |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a target protein | Identifying lead compounds that bind stably to the HDM2 protein target. researchgate.net |

| Molecular Dynamics | Simulating the movement and interaction of atoms to assess binding stability | Confirming the stable binding conformation of newly designed ALK inhibitors. arabjchem.org |

| ADMET Prediction | In silico evaluation of drug-like properties (pharmacokinetics and toxicity) | Screening designed compounds against criteria like Lipinski's rule of five. arabjchem.org |

Comprehensive Elucidation of Underexplored Biological Mechanisms of Action

While the primary mechanism of action for anesthetic piperidine-2-carboxamides involves blocking sodium ion channels, the versatility of this scaffold suggests it can interact with a much wider range of biological targets. pharmacompass.comchemicalbook.com Future research will focus on identifying and validating these novel mechanisms to unlock new therapeutic applications.

Emerging research perspectives include:

Target Deconvolution for New Indications : The piperidine-2-carboxamide scaffold has shown activity against diverse targets beyond ion channels, including calpain (implicated in neurodegeneration), the proteasome (a target for anti-malarials), and receptor tyrosine kinases like ALK (a target in oncology). arabjchem.orgnih.govnih.gov Future work should systematically screen libraries of these compounds against a broad panel of biological targets to identify new therapeutic opportunities.

Chemoproteomics and Activity-Based Protein Profiling (ABPP) : These powerful techniques allow for the unbiased identification of a drug's molecular targets directly in complex biological systems, such as cell lysates or even live cells. Applying these methods to piperidine-2-carboxamide derivatives can reveal previously unknown off-targets and novel mechanisms of action.

Advanced Imaging and Biosensor Technologies : High-resolution microscopy and genetically encoded biosensors can visualize the subcellular localization and functional effects of compounds in real-time. This can help elucidate the downstream consequences of target engagement and provide a more complete picture of a drug's mechanism of action.

Integration of Piperidine-2-carboxamide Research with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the entire drug discovery pipeline, from initial concept to clinical trial design. nih.gov The integration of these technologies with piperidine-2-carboxamide research promises to significantly accelerate the development of new medicines. nih.gov

Key integration points include:

De Novo Drug Design : Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely novel piperidine-2-carboxamide structures tailored to specific activity and safety profiles. nih.gov These algorithms can explore a vast chemical space to propose innovative molecules that human designers might overlook. nih.gov

Predictive Modeling of Physicochemical Properties : ML algorithms, particularly deep neural networks, can be trained on large datasets to accurately predict the physicochemical and ADMET properties of novel compounds. nih.govastrazeneca.com This allows for the early-stage filtering of molecules that are likely to fail later in development due to poor pharmacokinetics or toxicity.

Automated Synthesis Planning : AI tools can devise synthetic routes for novel piperidine-2-carboxamides. By analyzing vast databases of chemical reactions, these retrosynthesis tools can propose step-by-step pathways, helping chemists to synthesize target molecules more efficiently.

Biomarker Discovery and Personalized Medicine : AI can analyze complex clinical and multi-omics data to identify biomarkers that predict a patient's response to a particular drug. crimsonpublishers.com This could lead to the development of piperidine-2-carboxamide-based therapies that are tailored to the specific genetic or molecular profile of an individual patient. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (2S)-N-butylpiperidine-2-carboxamide, and how is stereochemical integrity maintained?

- Methodological Answer : The synthesis typically involves coupling a piperidine-2-carboxylic acid derivative with n-butylamine. Protecting group strategies (e.g., Boc or Fmoc) are critical to prevent racemization. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. Reaction progress is monitored using TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1), and intermediates are purified via column chromatography . Absolute configuration is confirmed by comparing optical rotation with literature values or via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 80:20) .

Q. How is the molecular structure of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare experimental and NMR shifts (e.g., δ 1.35 ppm for butyl CH, δ 3.85 ppm for piperidine CH-N) with density functional theory (DFT)-calculated spectra.

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 213.2 (theoretical) using ESI-MS.

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance enantiomeric excess (ee) of this compound?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in coupling reactions to improve ee.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) may stabilize transition states favoring the S-configuration.

- Kinetic Resolution : Use enzymes like lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers.

- Data Analysis : Monitor ee via chiral HPLC and optimize reaction time/temperature using response surface methodology (RSM) .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Solvent Correction : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to match experimental NMR shifts.

- Tautomerism Assessment : Investigate potential keto-enol tautomerism using - COSY and -HMBC spectra.

- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening.

- Cross-Validation : Compare with X-ray data to reconcile structural ambiguities .

Q. How to design assays for evaluating the neuropharmacological potential of this compound?

- Methodological Answer :

- Target Identification : Screen against GPCRs (e.g., σ-1 or dopamine receptors) using radioligand binding assays (IC determination).

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (λ = 412 nm, DTNB reagent).

- Cellular Models : Use SH-SY5Y neuroblastoma cells for cytotoxicity (MTT assay) and neurite outgrowth studies.

- Data Interpretation : Apply Hill plots for cooperativity analysis and molecular docking (AutoDock Vina) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.